molecular formula C3H6ClN5O B565214 Ammeline-13C3 Hydrochloride CAS No. 1794936-94-9

Ammeline-13C3 Hydrochloride

Cat. No.: B565214
CAS No.: 1794936-94-9
M. Wt: 166.542
InChI Key: MEUOOKNKMSVRLN-HCULJTSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammeline-13C3 Hydrochloride can be synthesized through the hydrolysis of Melamine in the presence of a strong acid or base . The reaction involves the incorporation of Carbon-13 isotopes into the Melamine structure, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials and controlled reaction conditions to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ammeline-13C3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ammeline-13C3 Hydrochloride is widely used in scientific research due to its isotopic labeling properties. Applications include:

Mechanism of Action

The mechanism of action of Ammeline-13C3 Hydrochloride involves its incorporation into chemical reactions as a labeled compound. The Carbon-13 isotope allows researchers to trace the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic processes, and the behavior of molecules in different environments .

Comparison with Similar Compounds

  • Ammelide-13C3
  • Melamine-13C3
  • Cyanuric Acid-13C3

Comparison: Ammeline-13C3 Hydrochloride is unique due to its specific isotopic labeling and the presence of the hydrochloride group. This makes it particularly useful in studies requiring precise tracking of carbon atoms. Compared to Ammelide-13C3 and Melamine-13C3, this compound offers distinct advantages in terms of solubility and reactivity in certain conditions .

Properties

IUPAC Name

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUOOKNKMSVRLN-HCULJTSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=O)N1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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